(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is a synthetic organic compound that features a combination of chloro, fluoro, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 3,4-dihydroquinoline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSCN in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy and safety as a drug candidate for various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Chloro-2-fluorophenol
- 2-Fluorophenol
- 4-Fluoroaniline
Uniqueness
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is unique due to its combination of chloro, fluoro, and quinoline moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15ClFNO |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClFNO/c19-15-7-3-8-16(20)14(15)10-11-18(22)21-12-4-6-13-5-1-2-9-17(13)21/h1-3,5,7-11H,4,6,12H2/b11-10+ |
InChI Key |
RVWDPAAUSNPBMM-ZHACJKMWSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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